molecular formula C37H41N3O8S2 B1251875 texas red-X

texas red-X

Cat. No.: B1251875
M. Wt: 719.9 g/mol
InChI Key: QOFZZTBWWJNFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Texas red-X is an organic heteroheptacyclic compound. It has a role as a fluorochrome.

Scientific Research Applications

Computational Modeling in Membrane Studies

Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TR-DHPE) is extensively used in the study of lipid membranes through fluorescence microscopy. Computational studies have shown that although TR-DHPE is incorporated at low concentrations, it can alter the behavior of the membrane. A molecular dynamics model was developed to investigate this, revealing that Texas Red resides in the upper acyl chain region of the bilayer and affects the neighboring lipids' properties. This model is crucial for simulations that aim to mimic experimental systems, providing insights into the interactions between Texas Red and lipid bilayers (Skaug, Longo, & Faller, 2009).

Photophysics and Biological Applications

Texas Red analogs, with heavy chalcogens (S, Se, Te) in the xanthylium core, have been synthesized and their properties explored. The S-analogues exhibited high fluorescence, Se-analogues generated single oxygen efficiently upon irradiation, and Te-analogues showed unique oxidation properties. These analogs, particularly the mesityl-substituted tellurorhodamine derivative, have been used in biological contexts, such as localizing in the mitochondria of Colo-26 cells, indicating their potential in biomedical imaging and research (Kryman et al., 2014).

MALDI Preparations and Analyte Localization

Texas Red has been used to study the distribution of analyte molecules in matrix-assisted laser desorption/ionization (MALDI) preparations. The incorporation of Texas Red-labeled avidin into crystals of different matrixes was investigated, and it was found that Texas Red serves as a useful label in acidic environments. This study provided conclusive and consistent interpretations of analyte incorporation into MALDI preparations, crucial for understanding the distribution and behavior of analytes in these systems (Horneffer et al., 2001).

In Vivo Imaging and Analysis

A library of constrained peptides was screened for aptamers that bind with high affinity to the fluorescent dye Texas red. Selected peptides interacted with distinct regions of Texas red and were used to label fusion proteins with calcium sensors in vivo, indicating the potential of these minimal peptides to bind to environmentally sensitive dyes in biological contexts. This highlights the applicability of Texas Red and its derivatives in advanced in vivo imaging and analysis, providing tools for studying dynamic biological processes (Marks, Rosinov, & Nolan, 2004).

Properties

IUPAC Name

5-(5-carboxypentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41N3O8S2/c41-32(42)12-2-1-3-15-38-49(43,44)25-13-14-26(31(22-25)50(45,46)47)33-29-20-23-8-4-16-39-18-6-10-27(34(23)39)36(29)48-37-28-11-7-19-40-17-5-9-24(35(28)40)21-30(33)37/h13-14,20-22,38H,1-12,15-19H2,(H-,41,42,45,46,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFZZTBWWJNFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-])CCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099599
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199745-67-0
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199745-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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